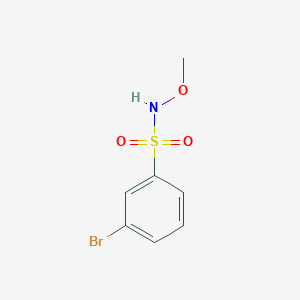

3-bromo-N-methoxybenzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-N-methoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO3S/c1-12-9-13(10,11)7-4-2-3-6(8)5-7/h2-5,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRYRRBNQRWHZCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CONS(=O)(=O)C1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Derivatization and Analogous Compound Studies Based on the 3 Bromo N Methoxybenzenesulfonamide Scaffold

Exploration of N-Substituent Variations

A primary focus of derivatization has been the substitution at the sulfonamide nitrogen atom. By introducing a range of alkyl and cycloalkyl groups, and by considering the stereochemical implications of these additions, chemists have been able to finely tune the molecular architecture.

Introduction of Alkyl and Cycloalkyl Groups on the Sulfonamide Nitrogen

The synthesis of N-alkyl and N-cycloalkyl derivatives of 3-bromobenzenesulfonamide (B181283) has been achieved through various synthetic methodologies. A common approach involves the reaction of 3-bromobenzenesulfonyl chloride with the corresponding primary or secondary amine. For instance, N-benzyl-3-bromobenzenesulfonamide can be synthesized by reacting 3-bromobenzenesulfonyl chloride with benzylamine (B48309). Further alkylation can be achieved using reagents like ethyl iodide in the presence of a base such as sodium hydride to yield N-benzyl-N-ethyl-3-bromobenzenesulfonamide. who.int

Another strategy employs the reaction of an alkyl-4-halophenylsulfonate with an amine. For example, ethyl-4-bromobenzenesulfonate can be reacted with benzylamine in toluene (B28343) at elevated temperatures to produce N-benzyl-4-bromobenzenesulfonamide. google.com This method is advantageous as it proceeds under neutral conditions. google.com The synthesis of N-alkylated sulfonamides has also been accomplished by reacting a sulfonamide with an alkyl bromide in the presence of a base like lithium hydride in dimethylformamide (DMF). nih.gov

The introduction of various alkyl and aryl groups has been systematically explored. For example, a series of N-alkyl/aryl-4-chlorobenzenesulfonamides were synthesized and subsequently derivatized by reaction with ethyl iodide, benzyl (B1604629) chloride, and 4-chlorobenzyl chloride. who.int These reactions highlight the versatility of the sulfonamide nitrogen for introducing a wide range of substituents.

Interactive Table: Examples of N-Substituted 3-Bromobenzenesulfonamide Derivatives

| Compound Name | N-Substituent(s) | Starting Material | Reagents | Reference |

|---|---|---|---|---|

| N-Benzyl-3-bromobenzenesulfonamide | Benzyl | 3-Bromobenzenesulfonyl chloride | Benzylamine | who.int |

| N-Benzyl-N-ethyl-3-bromobenzenesulfonamide | Benzyl, Ethyl | N-Benzyl-3-bromobenzenesulfonamide | Ethyl iodide, Sodium hydride | who.int |

| N-Benzyl-4-bromobenzenesulfonamide | Benzyl | Ethyl-4-bromobenzenesulfonate | Benzylamine | google.com |

| 5-Bromo-N-ethylthiophene-2-sulfonamide | Ethyl | 5-Bromothiophene-2-sulfonamide | Bromoethane, Lithium hydride | nih.gov |

| 5-Bromo-N-propylthiophene-2-sulfonamide | Propyl | 5-Bromothiophene-2-sulfonamide | 1-Bromopropane, Lithium hydride | nih.gov |

Modifications of Aromatic Ring Substituents

In addition to N-substituent variations, the aromatic ring of the 3-bromobenzenesulfonamide scaffold has been a target for further functionalization. These modifications include the introduction of additional halogen atoms, the incorporation of oxygen-containing groups, and the addition of nitrogen-based functionalities.

Regioselective Introduction of Additional Halogen Atoms

The regioselective introduction of additional halogen atoms onto the benzenesulfonamide (B165840) ring is a key strategy for creating diverse derivatives. nih.gov For instance, the ortho-halogenation of N-aryl amides can be achieved through oxidative halodeboronation, a method that offers high regioselectivity. nih.govnih.gov This process often utilizes a directing group to guide the halogen to a specific position. researchgate.net The synthesis of di-halogenated benzenesulfonamides is of particular interest due to their potential as precursors for cyclization reactions to form biologically active compounds. nih.gov

Various reagents and methods have been employed for halogenation. For example, the bromination of flavones to 3-bromoflavones has been achieved using N-bromosuccinimide (NBS) with a catalytic amount of 2,2'-azobis(isobutyronitrile) (AIBN) under microwave irradiation. researchgate.net Another approach involves the use of ammonium (B1175870) bromide and ammonium persulfate for the bromination of 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones. researchgate.net

Incorporation of Diverse Oxygen-Containing Functional Groups

The introduction of oxygen-containing functional groups onto the aromatic ring of benzenesulfonamides has been explored to generate novel analogs. derpharmachemica.comnih.gov This can be achieved through various synthetic routes. For example, alkoxy-substituted benzaldehydes can be synthesized from the corresponding alkoxy-substituted benzenes. google.com

In the context of related sulfonamide structures, the "ring with two tails" approach has been used to design inhibitors of carbonic anhydrase. nih.gov This design incorporates substituents containing carbonyl, carboxyl, hydroxyl, or ether groups attached to the benzene (B151609) ring. nih.gov The synthesis of N-[4-(2,3-dibromo-3-aryl-propanoyl)-phenyl]benzenesulfonamide derivatives involves the reaction of chalcones with bromine in acetic acid. derpharmachemica.com These dibromo derivatives can then be further reacted to incorporate other oxygen-containing heterocycles. derpharmachemica.com

Amination and Other Nitrogen-Functionalization Reactions

The introduction of nitrogen-containing functional groups onto the aromatic ring or as substituents is another important derivatization strategy. nih.gov Direct amination of heterocycles can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI) with a copper catalyst. researchgate.net The synthesis of 3-aminobenzenesulfonamide (B1265440) derivatives has been explored, leading to compounds with urea, thiourea, or cyclic amine side chains. ju.edu.jo

Furthermore, nitrogen functionalization can be achieved through multi-step reaction sequences. For example, 4-azidobenzenesulfonamide (B1226647) can be synthesized from sulfanilamide (B372717) via diazotization followed by reaction with sodium azide (B81097). nih.gov This azide derivative can then be used in cycloaddition reactions to form triazole-containing benzenesulfonamides. nih.gov Another example is the synthesis of 3-bromo-9-N′-(N,N-dimethylformamidino)benzanthrone from 3-bromo-9-aminobenzanthrone, demonstrating the conversion of an amino group into a formamidine. mdpi.com

Interactive Table: Examples of Aromatic Ring Modifications

| Modification Type | Reaction | Reagents | Resulting Functional Group(s) | Reference |

|---|---|---|---|---|

| Halogenation | Oxidative Halodeboronation | Boron handle, Oxidant | Halogen | nih.govnih.gov |

| Halogenation | Bromination of Flavone | N-Bromosuccinimide, AIBN | Bromo | researchgate.net |

| Oxygen-Containing Groups | Reaction of Chalcone Dibromide | Hydroxylamine hydrochloride | Isoxazole | derpharmachemica.com |

| Amination | Diazotization and Azide Substitution | NaNO₂, NaN₃ | Azide | nih.gov |

| Nitrogen Functionalization | Amidine Synthesis | Dimethylformamide, POCl₃ | Formamidine | mdpi.com |

Heterocyclic Analogues Derived from the Benzenesulfonamide Core

The benzenesulfonamide moiety serves as a versatile scaffold in medicinal chemistry, and its derivatives bearing heterocyclic rings have shown a wide range of biological activities. The introduction of heterocyclic systems to the benzenesulfonamide core can significantly influence the physicochemical properties and biological targets of the resulting molecules.

One common strategy for synthesizing heterocyclic analogues involves the chemical modification of the benzenesulfonamide structure. For instance, the presence of a bromo-substituent on the benzene ring, such as in 3-bromo-N-methoxybenzenesulfonamide, offers a reactive site for cross-coupling reactions. These reactions can be utilized to introduce various heterocyclic moieties.

Research has explored the synthesis of imidazole-containing benzenesulfonamides. In one study, new imidazole (B134444) derivatives incorporating a benzenesulfonamide moiety were synthesized and evaluated for their cytotoxic activities. researchgate.net The general synthetic approach often involves the reaction of a substituted benzenesulfonyl chloride with an appropriate amino-functionalized heterocycle. While this study does not specifically start from this compound, it highlights a synthetic pathway applicable for creating such heterocyclic analogues.

Another class of heterocyclic derivatives includes those containing triazole and thiadiazole rings. The synthesis of 4-methyl-N-{4-[6-(substitutedaryl)- researchgate.netnih.govtandfonline.comtriazolo[3,4-b] researchgate.netnih.govsigmaaldrich.comthiadiazol-3-yl]-phenyl}-benzenesulfonamides has been reported, starting from a precursor benzenesulfonamide. nih.gov This demonstrates the feasibility of incorporating complex, fused heterocyclic systems onto a benzenesulfonamide scaffold.

Furthermore, studies have shown the synthesis of pyrazole (B372694) and pyrimidine (B1678525) derivatives from benzenesulfonamide precursors. These syntheses often involve multi-step reactions, starting with the formation of an enaminone from a substituted acetophenone, which then undergoes cyclization with appropriate reagents to form the desired heterocyclic ring.

While direct derivatization of this compound is not explicitly detailed in the available literature, the established synthetic methodologies for other benzenesulfonamide derivatives provide a clear roadmap for accessing its heterocyclic analogues.

Structural Relationships and Derivatives of Specific Interest for Chemical Exploration

The structural features of benzenesulfonamide derivatives play a crucial role in their chemical properties and potential interactions with biological targets. The substitution pattern on both the benzene ring and the sulfonamide nitrogen allows for a high degree of structural diversity, which is essential for chemical exploration and the development of structure-activity relationships (SAR).

The presence of a bromine atom, as in this compound, is of particular interest for several reasons. Bromine can act as a halogen bond donor, an interaction that is increasingly recognized for its importance in molecular recognition and rational drug design. Furthermore, the bromo-substituent provides a handle for further chemical modifications, allowing for the exploration of a wider chemical space.

In the context of chemical exploration, derivatives of benzenesulfonamide have been investigated for a variety of applications. For example, certain diarylsulphonamides have been identified as potent cytotoxic agents. nih.gov A study involving methoxy (B1213986) and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides revealed compounds with significant activity against human tumor cell lines. nih.gov Although this study does not use the exact "this compound" scaffold, it underscores the importance of bromo and methoxy substitutions in tuning the biological activity of benzenesulfonamide derivatives.

The table below summarizes some of the heterocyclic benzenesulfonamide derivatives and their key structural features mentioned in the literature.

| Derivative Class | Heterocyclic Ring(s) | Key Structural Features | Reference |

| Imidazole Analogues | Imidazole | Benzenesulfonamide moiety linked to an imidazole ring. Substituents on the benzene and imidazole rings can be varied. | researchgate.net |

| Triazolo-thiadiazole Analogues | researchgate.netnih.govtandfonline.comtriazolo[3,4-b] researchgate.netnih.govsigmaaldrich.comthiadiazole | Fused heterocyclic system attached to a phenyl-benzenesulfonamide scaffold. | nih.gov |

| Pyrazole Analogues | Pyrazole | Pyrazole ring synthesized from a benzenesulfonamide precursor via an enaminone intermediate. | |

| Pyrimidine Analogues | Pyrimidine | Pyrimidine ring formed through cyclization reactions starting from a benzenesulfonamide derivative. |

The exploration of derivatives from the this compound scaffold holds promise for the discovery of new chemical entities with unique properties. The combination of the bromo-substituent, the N-methoxy group, and the potential for introducing diverse heterocyclic rings provides a rich platform for further research and development in chemical sciences.

Structural Elucidation and Advanced Spectroscopic Characterization

Vibrational Spectroscopy Applications (FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a fundamental tool for identifying the functional groups present within a molecule. For 3-bromo-N-methoxybenzenesulfonamide, these methods would be employed to confirm the presence of key structural motifs. The FT-IR spectrum would be expected to show characteristic absorption bands for the S=O stretches of the sulfonamide group, typically in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1150 cm⁻¹ (symmetric). The N-H stretching vibration would likely appear as a broad band around 3300-3200 cm⁻¹. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the C-Br stretching frequency would be observed at lower wavenumbers, generally in the 600-500 cm⁻¹ range.

Table 4.1.1: Hypothetical FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| Data not available | Data not available | N-H stretch |

| Data not available | Data not available | Aromatic C-H stretch |

| Data not available | Data not available | Asymmetric S=O stretch |

| Data not available | Data not available | Symmetric S=O stretch |

| Data not available | Data not available | C-N stretch |

| Data not available | Data not available | C-O stretch |

Table 4.1.2: Hypothetical Raman Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| Data not available | Data not available | Aromatic ring breathing |

| Data not available | Data not available | Symmetric S=O stretch |

| Data not available | Data not available | C-S stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is indispensable for mapping the carbon and proton frameworks of a molecule, providing detailed insight into the chemical environment of each nucleus.

Proton NMR (¹H NMR) for Proton Environment Mapping

The ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons, the N-H proton, and the methoxy (B1213986) protons. The aromatic region would likely display a complex multiplet pattern corresponding to the four protons on the substituted benzene (B151609) ring. The chemical shifts of these protons would be influenced by the electron-withdrawing effects of the bromo and sulfonamide groups. The N-H proton would likely appear as a singlet, the chemical shift of which can be concentration-dependent. The methoxy group (O-CH₃) would present as a sharp singlet, typically in the range of 3.5-4.0 ppm.

Table 4.2.1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| Data not available | Data not available | Data not available | Aromatic protons (Ar-H) |

| Data not available | Data not available | Data not available | N-H |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization

The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. For this compound, six distinct signals would be expected for the aromatic carbons and one signal for the methoxy carbon. The carbon atom attached to the bromine (C-Br) would exhibit a chemical shift influenced by the halogen's electronegativity. The carbon attached to the sulfonamide group (C-S) would also have a characteristic chemical shift. The remaining aromatic carbon signals would be assigned based on their positions relative to the substituents.

Table 4.2.2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| Data not available | Aromatic carbons (Ar-C) |

| Data not available | C-Br |

| Data not available | C-S |

Advanced NMR Techniques for Structural Confirmation

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential. A COSY spectrum would establish the coupling relationships between adjacent protons in the aromatic ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom. Finally, an HMBC spectrum would reveal long-range correlations between protons and carbons (typically over two to three bonds), which is crucial for confirming the substitution pattern on the benzene ring and the connectivity of the methoxy and sulfonamide groups.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the confirmation of its molecular formula (C₇H₈BrNO₃S). The mass spectrum would also exhibit a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks (M⁺ and M+2) of nearly equal intensity. Analysis of the fragmentation pattern could reveal the loss of key fragments such as the methoxy group (·OCH₃), the SO₂ group, and the bromine atom, providing further evidence for the proposed structure.

Table 4.3: Hypothetical Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

|---|---|---|

| Data not available | Data not available | [M]⁺ (with ⁷⁹Br) |

| Data not available | Data not available | [M+2]⁺ (with ⁸¹Br) |

X-ray Diffraction Studies for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide precise bond lengths, bond angles, and torsional angles. It would also reveal the conformation of the molecule in the solid state and detail any intermolecular interactions, such as hydrogen bonding involving the sulfonamide group, which govern the crystal packing. This analysis would provide an unambiguous confirmation of the connectivity and stereochemistry of the molecule.

Single Crystal X-ray Diffraction Analysis of Molecular Conformation

No public data available.

Intermolecular Interactions and Crystal Packing Architectures

No public data available.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic characteristics of 3-bromo-N-methoxybenzenesulfonamide.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. For this compound, DFT calculations, often employing a basis set such as 6-311++G(d,p), would be used to determine its most stable three-dimensional arrangement of atoms, known as the optimized geometry. This process involves minimizing the total energy of the molecule with respect to the positions of its nuclei.

The calculations would yield precise information on bond lengths, bond angles, and dihedral angles. For instance, the sulfonamide group (SO₂NH) is known to adopt a distorted tetrahedral geometry around the sulfur atom. nih.gov DFT would quantify the O-S-O, N-S-C, and other key angles, which are influenced by electronic and steric effects of the bromine atom and the methoxy (B1213986) group on the benzene (B151609) ring. The optimized geometry is the foundational piece of information for all other computational predictions.

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations This table presents hypothetical, yet realistic, data that would be obtained from a DFT geometry optimization.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | S=O | ~1.43 Å |

| Bond Length | S-N | ~1.65 Å |

| Bond Length | S-C (aryl) | ~1.77 Å |

| Bond Length | C-Br | ~1.90 Å |

| Bond Angle | O=S=O | ~120° |

| Bond Angle | N-S-C | ~105° |

| Dihedral Angle | C-S-N-O | Variable (see Conformational Analysis) |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and kinetic stability. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A large energy gap suggests high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates a molecule that is more polarizable and reactive. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich brominated benzene ring and the sulfonamide group, while the LUMO would likely be distributed over the entire molecule, particularly the π-system of the ring. researchgate.net Analysis of these orbitals helps in predicting sites susceptible to electrophilic or nucleophilic attack.

Table 2: Predicted Frontier Orbital Energies and Reactivity Descriptors for this compound This table presents hypothetical data illustrating the results of a HOMO-LUMO analysis.

| Parameter | Predicted Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -7.5 | Electron-donating ability |

| LUMO Energy | -1.2 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 6.3 | High kinetic stability |

Theoretical calculations are highly effective in predicting various spectroscopic properties. Time-dependent DFT (TD-DFT) can be used to simulate the ultraviolet-visible (UV-Vis) absorption spectrum by calculating the energies of electronic transitions. mdpi.com The predicted maximum absorption wavelength (λmax) for this compound would correspond to electronic excitations, likely π→π* transitions within the aromatic ring. nih.gov

Similarly, the vibrational frequencies for the molecule can be calculated, which directly correspond to the peaks observed in an infrared (IR) and Raman spectrum. researchgate.net This allows for the assignment of specific vibrational modes, such as the characteristic symmetric and asymmetric stretching of the S=O bonds, the S-N stretch, and various vibrations of the substituted benzene ring. Furthermore, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach, providing a theoretical spectrum that can be compared with experimental data for structural verification.

Table 3: Predicted Spectroscopic Data for this compound This table provides hypothetical examples of predicted spectroscopic values.

| Spectroscopy Type | Parameter | Predicted Value |

|---|---|---|

| UV-Vis (in silico) | λmax | ~265 nm |

| IR (calculated) | S=O asymmetric stretch | ~1350 cm-1 |

| IR (calculated) | S=O symmetric stretch | ~1160 cm-1 |

| ¹³C NMR (calculated) | C-Br Chemical Shift | ~122 ppm |

| ¹H NMR (calculated) | O-CH₃ Chemical Shift | ~3.9 ppm |

Molecular Modeling and Simulation

While quantum calculations focus on the static properties of a single molecule, molecular modeling and simulation techniques explore the dynamic and conformational landscape of this compound.

The structure of this compound is not rigid; rotation can occur around single bonds, such as the S-C(aryl) and S-N bonds. Conformational analysis is the study of the different spatial arrangements (conformers) of a molecule and their relative energies. researchgate.net By systematically rotating specific dihedral angles and calculating the energy at each step, a potential energy surface (PES) can be generated. researchgate.net

This analysis would reveal the most stable conformer(s) (energy minima) and the energy barriers to rotation (transition states). For this molecule, a key area of interest would be the orientation of the N-methoxy group relative to the sulfonamide and the phenyl ring. The results would indicate whether certain conformations are significantly preferred, which can have implications for how the molecule packs in a crystal lattice or binds to a biological target. nih.gov

Molecular Dynamics (MD) simulations provide a "computational microscope" to view the motion of atoms in a molecule over time. An MD simulation solves Newton's equations of motion for a system of atoms, resulting in a trajectory that describes how the positions and velocities of the atoms evolve.

For this compound, an MD simulation could be performed on an isolated molecule or, more complexly, on the molecule in a solvent like water to understand its behavior in a more realistic environment. These simulations can reveal how the molecule flexes, bends, and rotates at a given temperature. They can also be used to explore conformational changes, calculating the probability of finding the molecule in different conformational states over time and providing insights into its flexibility and intermolecular interactions with its surroundings.

Quantitative Structure-Activity Relationships (QSAR) Modeling for Chemical Property Correlation

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity or a specific chemical property. While direct QSAR studies specifically targeting this compound are not extensively documented in publicly available literature, the principles of QSAR are widely applied to the broader class of benzenesulfonamide (B165840) derivatives to predict their therapeutic and other properties. nih.govarkat-usa.org

The development of a QSAR model for a series of compounds, including this compound, would typically involve the calculation of various molecular descriptors. These descriptors quantify different aspects of the molecule's structure and can be categorized as follows:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges on atoms, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For this compound, the electronegative bromine, oxygen, and nitrogen atoms would significantly influence these parameters.

Steric Descriptors: These relate to the size and shape of the molecule. Descriptors like molecular weight, molecular volume, and surface area are fundamental. The bromo- and methoxy- groups on the benzene ring and the N-methoxy group would be key determinants of the steric properties.

Hydrophobic Descriptors: These quantify the molecule's lipophilicity, a critical factor in its absorption, distribution, metabolism, and excretion (ADME) profile. The logarithm of the octanol-water partition coefficient (logP) is a commonly used hydrophobic descriptor.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its connectivity and branching.

Once these descriptors are calculated for a set of benzenesulfonamide analogues, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are employed to build a mathematical model that links the descriptors to the observed activity. Such models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of molecules with improved properties. For instance, QSAR studies on other benzenesulfonamide series have successfully identified key structural features that influence their inhibitory activity against various enzymes. nih.govrsc.org

Computational Analysis of Electron Interaction and Charge Distribution

A computational analysis using methods like Density Functional Theory (DFT) would reveal the molecule's electrostatic potential (ESP) map. This map illustrates the charge distribution across the molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential).

For this compound, the following features would be expected:

Electron-rich regions: The oxygen atoms of the sulfonyl group (SO₂) and the methoxy group (-OCH₃), along with the nitrogen atom of the sulfonamide, would exhibit a high electron density, making them potential sites for interaction with electrophiles or hydrogen bond donors.

Electron-poor regions: The hydrogen atoms, particularly the one attached to the nitrogen (if present in a secondary sulfonamide analog), and the regions around the sulfur atom would likely be electron-deficient.

The distribution of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is also a key aspect of computational analysis. The energy and localization of HOMO are related to the molecule's ability to donate electrons, while LUMO's energy and location indicate its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com

Ligand Binding Characteristics and Molecular Interaction Studies (e.g., via docking simulations)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, typically a protein receptor. While specific docking studies for this compound are not found in the reviewed literature, studies on structurally similar brominated N-methoxyphenyl methoxybenzenesulfonamides offer valuable insights into potential binding modes and interactions. tandfonline.comnih.gov

In a study of N-(5-methoxyphenyl)-4-methoxybenzenesulfonamides with bromo substitutions, docking simulations were performed to understand their interaction with tubulin, a key target for anticancer drugs. tandfonline.comnih.gov These studies revealed that the benzenesulfonamide scaffold can effectively bind to the colchicine (B1669291) binding site of tubulin.

The key interactions observed for these related compounds, which could be extrapolated to this compound, include:

Hydrogen Bonds: The sulfonamide group is a potent hydrogen bond donor and acceptor. The oxygen atoms of the SO₂ moiety and the nitrogen atom can form hydrogen bonds with amino acid residues in the binding pocket, such as asparagine or glutamine.

Hydrophobic Interactions: The benzene ring and the methoxy group can engage in hydrophobic interactions with nonpolar residues like valine, leucine, and isoleucine.

Halogen Bonds: The bromine atom can participate in halogen bonding, a non-covalent interaction where the electrophilic region on the halogen interacts with a nucleophilic site on the protein.

The following table summarizes the docking results for a related brominated N-(2,5-dimethoxyphenyl)-4-methoxybenzenesulfonamide (compound 23 in the cited study) with tubulin. tandfonline.com

| Parameter | Value |

| Target Protein | Tubulin |

| Binding Site | Colchicine Site |

| Key Interacting Residues (Hypothesized) | Asn, Gln, Val, Leu, Ile |

| Types of Interactions (Hypothesized) | Hydrogen Bonds, Hydrophobic Interactions, Halogen Bonds |

It is important to note that these are hypothesized interactions based on studies of similar compounds. A dedicated molecular docking study of this compound would be necessary to confirm its specific binding characteristics with various biological targets.

Chemical Reactivity and Mechanistic Investigations

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

The aromatic ring of 3-bromo-N-methoxybenzenesulfonamide possesses two substituents that direct the regiochemical outcome of electrophilic aromatic substitution (EAS). The directing effects of these groups are a consequence of their electronic influence on the aromatic π-system.

The Sulfonamide Group (-SO₂NHOMe): This group is a powerful electron-withdrawing group due to the high electronegativity of the oxygen and nitrogen atoms. It deactivates the aromatic ring towards electrophilic attack by inductively pulling electron density away from it. This deactivation makes the ring less nucleophilic and slows down the reaction rate compared to benzene (B151609). The -SO₂NHR group is a meta-director. wikipedia.orglibretexts.org

The Bromo Group (-Br): Halogens are a unique class of substituents. While they are deactivating due to their electron-withdrawing inductive effect, they possess lone pairs of electrons that can be donated into the ring via resonance. This resonance effect stabilizes the cationic intermediates (arenium ions) formed during ortho and para attack. libretexts.org Consequently, the bromo group is a deactivating but ortho-, para-director.

When both groups are present, their directing effects are combined. The sulfonamide group directs incoming electrophiles to the positions meta to it (C5), while the bromo group directs to positions ortho (C2, C4) and para (C6) to itself. Since both groups are deactivating, harsh reaction conditions are typically required for EAS. The ultimate regioselectivity would depend on the specific electrophile and reaction conditions, with the C4 and C6 positions being the most likely sites of substitution due to the combined directing influences.

Nucleophilic aromatic substitution (SNAr) on aryl halides typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, bromide). wikipedia.orgmasterorganicchemistry.com These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.org In this compound, the sulfonamide group is electron-withdrawing, but it is positioned meta to the bromine atom. This meta-positioning does not allow for effective resonance stabilization of the negative charge that would develop at the ipso-carbon during nucleophilic attack. masterorganicchemistry.com Therefore, standard SNAr reactions are generally difficult to achieve on this substrate under typical conditions.

Reactions Involving the Sulfonamide Functional Group

The N-methoxysulfonamide functionality is a critical reactive center, participating in acid-base reactions and being susceptible to bond cleavage under certain conditions.

The hydrogen atom attached to the sulfonamide nitrogen is acidic and can be removed by a suitable base to form a sulfonamide anion. The pKa of the N-H bond in related N-alkylbenzenesulfonamides is around 15.5 in methanol, indicating it is weakly acidic. acs.org The presence of the electron-donating methoxy (B1213986) group on the nitrogen might slightly decrease the acidity compared to an unsubstituted sulfonamide.

Deprotonation generates a nucleophilic anionic species that can participate in further reactions, such as alkylation. Studies on related N-chlorobenzenesulfonamide anions have shown that these species can exhibit enhanced reactivity in displacement reactions, a phenomenon known as the alpha effect. acs.orgelectronicsandbooks.com This effect describes the increased nucleophilicity of an atom due to the presence of an adjacent atom with lone-pair electrons. The N-methoxybenzenesulfonamide anion, with lone pairs on the adjacent oxygen atom, would be expected to be a potent nucleophile in substitution reactions.

Theoretical studies on related sulfonamides suggest that deprotonation occurs sequentially, with the most acidic proton being removed first. For sulfonamides containing multiple acidic sites, the sulfonamide proton is typically more acidic than aliphatic amine protons but less acidic than aromatic amine protons. nih.gov

Sulfonamides are generally considered to be chemically robust and are relatively stable to hydrolysis under neutral environmental conditions. nih.gov However, cleavage of the sulfur-nitrogen (S-N) bond can be achieved under acidic or basic conditions. nih.govacs.org

Acid-Catalyzed Hydrolysis: Under acidic conditions, the mechanism is thought to involve protonation of the nitrogen atom, making the sulfur atom more electrophilic and susceptible to nucleophilic attack by water. nih.gov This pathway leads to the cleavage of the S-N bond, yielding the corresponding sulfonic acid (3-bromobenzenesulfonic acid) and N-methoxyamine.

Base-Catalyzed Hydrolysis: In alkaline media, the hydrolysis of acyclic sulfonamides is generally slow. The mechanism can proceed via a stepwise pathway involving a trigonal bipyramidal intermediate (TBPI). researchgate.net The hydroxide (B78521) ion attacks the electrophilic sulfur atom, leading to the formation of the TBPI, which then breaks down to release the amine fragment.

Studies using ceria nanoparticles have demonstrated catalyzed hydrolysis of sulfonamides, breaking the S-N bond to yield products like sulfanilic acid from sulfanilamide (B372717) derivatives. nih.govacs.org These findings indicate that the S-N bond, while stable, is the primary site of hydrolytic cleavage.

Palladium-Catalyzed Cross-Coupling Reactions and Other Metal-Mediated Transformations

The carbon-bromine bond provides a key site for the construction of new carbon-carbon and carbon-heteroatom bonds, most notably through palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. libretexts.org The bromine atom of this compound makes it an excellent substrate for such reactions. The general reactivity order for halides in these couplings is I > Br > OTf >> Cl. libretexts.org

The catalytic cycle for the Suzuki coupling involves three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the aryl bromide, forming a palladium(II) intermediate.

Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid or ester) is transferred to the palladium(II) center, displacing the halide. This step requires activation by a base.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond and regenerating the palladium(0) catalyst. uwindsor.ca

This methodology allows for the coupling of the this compound core with a wide variety of aryl, heteroaryl, vinyl, and alkyl boronic acids or esters. Research on analogous bromo-naphthalene sulfonamide scaffolds has demonstrated the successful application of various palladium-catalyzed cross-coupling reactions to generate diverse chemical libraries. nih.gov

Table 1: Representative Suzuki-Miyaura Coupling Reactions on an Analogous Aryl Bromide Scaffold

| Entry | Boronic Acid/Ester | Catalyst | Base | Product |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 3-Phenyl-N-methoxybenzenesulfonamide |

| 2 | 4-Methylphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 3-(p-tolyl)-N-methoxybenzenesulfonamide |

| 3 | Thiophene-2-boronic acid | PdCl₂(dppf) | Cs₂CO₃ | 3-(Thiophen-2-yl)-N-methoxybenzenesulfonamide |

| 4 | Vinylboronic acid pinacol (B44631) ester | Pd(dba)₂ / XPhos | K₃PO₄ | 3-Vinyl-N-methoxybenzenesulfonamide |

This table is illustrative, based on typical conditions for Suzuki reactions on aryl bromides. Specific conditions for this compound may vary.

The sulfonamide group itself can participate in metal-catalyzed transformations. For derivatives of this compound containing appropriate functionality, intramolecular cyclization reactions are plausible. For instance, copper-catalyzed intramolecular reactions of olefinic primary sulfonamides have been shown to produce cyclic sulfonamides via aziridination. nih.gov In this process, an intermediate iminoiodinane, formed from the sulfonamide, undergoes a copper-catalyzed nitrene transfer to the olefin, forming an aziridine (B145994) ring that is part of a larger cyclic sulfonamide structure.

While this specific reaction involves a primary sulfonamide, it establishes the principle that the sulfonamide nitrogen can be a reactive handle for cyclization. A derivative of this compound containing a tethered alkene could potentially undergo a similar transformation to yield novel heterocyclic structures.

Regioselectivity and Stereoselectivity in Syntheses and Transformations

The presence of the N-bromo and N-methoxy groups on the sulfonamide nitrogen atom of this compound imparts distinct reactivity, making it a valuable reagent in stereoselective synthesis. N-bromoamides, in general, are effective reagents for the bromofunctionalization of alkenes. rsc.org These reagents are often easier and safer to handle than molecular bromine. rsc.orgresearchgate.net

In the context of alkene functionalization, N-bromoamides like this compound can participate in reactions that lead to the formation of new carbon-bromine and carbon-nitrogen or carbon-oxygen bonds across a double bond. The stereochemical outcome of these reactions is of significant interest. Advances in the use of N-bromoamide reagents have expanded the scope of diastereoselective bromofunctionalization of alkenes, including applications in bromine-initiated cyclic ether cascades and novel multicomponent reactions. rsc.orgresearchgate.net

The regioselectivity of such reactions is influenced by the electronic and steric properties of both the alkene and the N-bromoamide. For instance, in the [3+2] cycloaddition reactions, which are crucial for synthesizing complex organic molecules, the regioselectivity can be predicted using tools like conceptual density functional theory (CDFT). nih.gov While not specifically studying this compound, these studies indicate that the electronic properties of the reactants dictate the reaction mechanism and selectivity. nih.gov The thermodynamic stability of the resulting products often aligns with the experimentally observed regioselectivity. nih.gov

The development of regioselective synthetic methods is a continuous area of research. For example, regioselective hydroamidation of certain alkynyl compounds has been achieved using gold catalysts, leading to specific isomers. nih.gov Similarly, regioselective synthesis of thiophene (B33073) derivatives has been accomplished through successive direct lithiations and a bromination reaction. researchgate.net These examples highlight the importance of controlling regioselectivity in the synthesis of complex molecules, a principle that applies to reactions involving this compound.

Kinetic and Mechanistic Studies of Related N-Halo Benzenesulfonamides

For instance, kinetic investigations are often part of broader studies aimed at developing inhibitors for enzymes like carbonic anhydrase. nih.govnih.gov These studies, while focused on biological activity, involve the synthesis and characterization of various benzenesulfonamide (B165840) derivatives and provide a basis for understanding their chemical behavior. nih.govnih.gov

Mechanistic studies on the bromofunctionalization of alkenes using N-bromoamide reagents have elucidated the general mechanism, which typically involves the electrophilic attack of the bromine atom on the alkene to form a bromonium ion intermediate. researchgate.net The subsequent nucleophilic attack on this intermediate dictates the final product. The nature of the nucleophile and the structure of the alkene influence the stereochemical outcome of the reaction.

Investigations into cycloaddition reactions also shed light on reaction mechanisms. Bonding evolution theory (BET) analysis of [3+2] cycloaddition reactions has shown that they can proceed through the coupling of pseudoradical centers, with the formation of new covalent bonds not necessarily beginning in the transition state. nih.gov The global electron density transfer (GEDT) during the transition state and along the reaction path can also influence the reaction energetics. nih.gov

The table below summarizes key aspects of the reactivity of N-bromoamides and related compounds, providing a framework for understanding the potential behavior of this compound.

Advanced Applications in Chemical Research

Building Block Utility in Complex Organic Synthesis

While specific examples of 3-bromo-N-methoxybenzenesulfonamide in complex organic synthesis are not extensively documented, its structure is inherently valuable as a versatile building block. The presence of a bromine atom on the aromatic ring allows for a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, which are fundamental in the construction of complex molecular architectures. For instance, related compounds like 3-bromo-N,4-dimethylbenzenesulfonamide are categorized as "Protein Degrader Building Blocks," highlighting the utility of the bromo-benzenesulfonamide scaffold in creating molecules for targeted protein degradation. mdpi.comcalpaclab.com The N-methoxy-sulfonamide moiety can also participate in various chemical transformations or serve as a directing group in further aromatic substitutions.

Intermediacy in the Synthesis of Diverse Benzenesulfonamide (B165840) Derivatives

The structure of this compound makes it a key potential intermediate in the synthesis of a wide array of benzenesulfonamide derivatives. The reactivity of the aryl bromide allows for the introduction of different functional groups at the 3-position of the benzene (B151609) ring. Subsequently, the N-methoxy group can be modified or cleaved to generate other N-substituted or primary sulfonamides. This versatility is crucial in medicinal chemistry, where the benzenesulfonamide scaffold is a well-established pharmacophore found in numerous therapeutic agents. ontosight.ai The synthesis of novel benzenesulfonamide derivatives often involves the strategic modification of a core structure, and this compound is well-suited to serve this purpose. For example, various substituted benzenesulfonamides have been synthesized to explore their inhibitory activity against enzymes like carbonic anhydrases. nih.govmdpi.com

Exploration in Material Science for Novel Compound Development

In the realm of material science, the development of novel organic materials with specific electronic or photophysical properties is of great interest. While research on this compound in this area is not prominent, related structures have been investigated for such applications. The benzenesulfonamide group can influence the self-assembly and electronic properties of molecules. The bromo-substituent provides a handle for polymerization or for incorporation into larger conjugated systems, which are essential for the development of organic light-emitting diodes (OLEDs), sensors, or other electronic materials. The general class of sulfonamides has been explored in the development of fluorescent probes, which are a cornerstone of advanced materials for imaging and sensing. nih.gov

Probes for Studying Molecular Recognition and Interaction Mechanisms

The sulfonamide functional group is known to be a strong zinc-binding group, which has led to the development of numerous sulfonamide-based inhibitors for zinc-containing enzymes, such as metallo-β-lactamases and carbonic anhydrases. nih.gov Meta-substituted benzenesulfonamides, in particular, have been identified as a potent scaffold for developing such inhibitors. nih.gov Although studies specifically employing this compound as a molecular probe are not readily found, its structure is analogous to compounds used for these purposes. The sulfonamide moiety can act as a recognition element for specific biological targets. The bromo-substituent can be used to attach reporter groups, such as fluorophores, or to modulate the binding affinity and selectivity of the molecule. The development of sulfonamide-containing naphthalimides as fluorescent probes for tumor imaging illustrates this principle. nih.gov

Development of Novel Methodologies in Organic Chemistry

The unique combination of functional groups in this compound makes it a candidate for the development of new synthetic methodologies. The reactivity of the C-Br bond in cross-coupling reactions is well-established, and the N-methoxy-sulfonamide group could exhibit novel reactivity or directing group effects that could be exploited in new chemical transformations. orgsyn.org The synthesis of substituted benzenesulfonamide compounds is an active area of research, with efforts focused on improving reaction efficiency and yields. google.com The use of compounds like this compound as a starting material could facilitate the discovery and optimization of new synthetic routes to valuable chemical entities.

Future Research Directions and Open Questions

Development of More Sustainable and Efficient Synthetic Routes

The traditional synthesis of sulfonamides often involves multi-step processes with significant environmental footprints. Future research should prioritize the development of greener and more efficient synthetic pathways to 3-bromo-N-methoxybenzenesulfonamide and its derivatives.

Modern approaches to sulfonamide synthesis are moving away from harsh reagents and solvents. nih.gov For instance, the use of water as a solvent in chemical reactions is a key aspect of green chemistry. tandfonline.com Researchers are exploring methods like metal-free, one-pot, two-step synthesis of sulfonamides from readily available starting materials in aqueous mixtures. nih.gov Another promising avenue is mechanosynthesis, which utilizes solvent-free or low-solvent conditions, often in a ball mill, to achieve chemical transformations. acs.org This technique has been successfully applied to the synthesis of sulfonyl chlorides and sulfonamides, offering a more environmentally friendly and cost-effective alternative. acs.org Furthermore, flow chemistry presents an opportunity for the safe, scalable, and efficient production of sulfonamides with minimized waste. acs.org

A key precursor for the synthesis of this compound is 3-bromobenzenesulfonyl chloride. nih.gov The development of sustainable methods to produce this intermediate is therefore crucial. Investigating the direct catalytic N-alkylation of aminobenzenesulfonamides with alcohols, a process that generates water as the only byproduct, could provide a more atom-economical route. nih.gov

The table below summarizes potential sustainable synthetic approaches that could be adapted for this compound.

| Synthetic Approach | Potential Advantages | Key Considerations for this compound |

| Aqueous Synthesis | Environmentally benign solvent, simplified product isolation. nih.govtandfonline.com | Solubility of starting materials (3-bromobenzenesulfonyl chloride and methoxyamine) in water. |

| Mechanosynthesis | Reduced solvent usage, cost-effective, potentially faster reaction times. acs.org | Optimization of milling parameters (frequency, time, ball size) for the specific reaction. |

| Flow Chemistry | Enhanced safety, scalability, and process control. acs.org | Development of a continuous flow reactor setup suitable for the reaction conditions. |

| Catalytic N-Alkylation | High atom economy, use of readily available alcohols. nih.gov | Identification of a suitable catalyst for the selective N-methoxylation of 3-bromobenzenesulfonamide (B181283). |

Deeper Understanding of Structure-Property Relationships at the Molecular Level

A fundamental understanding of how the molecular structure of this compound dictates its physical and chemical properties is essential for its future application. The interplay between the bromo substituent, the sulfonamide bridge, and the N-methoxy group will significantly influence its reactivity, polarity, and potential biological activity.

The position of the bromine atom at the meta-position of the benzene (B151609) ring is known to influence the electronic properties of the molecule through inductive and resonance effects. researchgate.net This, in turn, can affect the acidity of the sulfonamide N-H (if present in a precursor) and the reactivity of the aromatic ring towards further substitution. researchgate.net The N-methoxy group introduces an additional layer of complexity, potentially influencing the conformational preferences of the molecule and its ability to act as a hydrogen bond acceptor. nih.gov

Systematic studies involving the synthesis and characterization of a series of analogues, where the position and nature of the substituents are varied, would be highly informative. Techniques such as X-ray crystallography could provide precise information about the solid-state conformation and intermolecular interactions. Spectroscopic methods like NMR and IR, coupled with computational analysis, can shed light on the electronic structure and vibrational modes of the molecule. mdpi.com

Expansion of Derivatization Strategies to Novel Scaffolds

The this compound core offers multiple sites for chemical modification, opening the door to a vast library of novel compounds with diverse properties. Future research should focus on developing and applying a range of derivatization strategies.

The bromine atom on the aromatic ring serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions would allow for the introduction of a wide array of substituents, including alkyl, aryl, and alkynyl groups, thereby modulating the steric and electronic properties of the molecule.

The sulfonamide nitrogen, once deprotected (if starting from a protected precursor), can be a site for further functionalization. N-alkylation, N-arylation, and acylation are common strategies to modify the properties of sulfonamides. nih.gov The development of selective methods for these transformations in the presence of the N-methoxy group would be a key challenge.

Furthermore, the N-methoxy group itself could be a point of modification. While less common, the cleavage of the N-O bond or reactions involving the methoxy (B1213986) group could lead to novel scaffolds. The electrochemical cleavage of N-C bonds in sulfonamides has been reported, suggesting that similar strategies could be explored for the N-O bond. acs.org

Advanced Computational Methodologies for Predictive Modeling

In silico approaches are invaluable tools in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds. mdpi.com For this compound, advanced computational methodologies can provide crucial insights where experimental data is lacking.

Quantum Chemical Calculations: Density Functional Theory (DFT) can be employed to calculate a range of properties, including optimized molecular geometry, electronic structure (HOMO-LUMO energies), and vibrational frequencies. jmaterenvironsci.com These calculations can help to understand the influence of the bromo and methoxy substituents on the electronic distribution and reactivity of the molecule. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): If a series of derivatives with measured biological activity were to be synthesized, QSAR models could be developed to correlate specific structural features with their activity. nih.gov This would enable the prediction of the activity of new, unsynthesized compounds, thereby guiding future synthetic efforts.

Molecular Docking and Dynamics: Should a biological target for this compound or its derivatives be identified, molecular docking and molecular dynamics simulations could be used to predict the binding mode and affinity of these compounds to the target protein. mdpi.commdpi.com This would provide a molecular-level understanding of the mechanism of action and facilitate the design of more potent and selective inhibitors.

The following table outlines the potential applications of various computational methods for this compound.

| Computational Method | Predicted Properties | Potential Impact on Research |

| Density Functional Theory (DFT) | Molecular geometry, electronic properties, vibrational spectra. jmaterenvironsci.com | Understanding of fundamental structure-property relationships. |

| QSAR | Prediction of biological activity based on chemical structure. nih.gov | Rational design of more potent analogues. |

| Molecular Docking | Binding mode and affinity to biological targets. mdpi.commdpi.com | Identification of potential therapeutic applications and mechanism of action. |

| Molecular Dynamics | Stability of ligand-protein complexes, conformational changes. mdpi.com | Elucidation of the dynamic aspects of molecular recognition. |

Exploration of Unconventional Reactivity Profiles and Catalytic Applications

Beyond its potential as a building block in medicinal chemistry, this compound may exhibit novel and unconventional reactivity that could be harnessed for new synthetic methodologies.

The sulfonamide functional group is often considered relatively stable, but recent research has shown that it can be activated for a variety of transformations. acs.org For example, photocatalysis has emerged as a powerful tool for the late-stage functionalization of sulfonamides via the generation of sulfonyl radical intermediates. acs.org Investigating the photochemical properties of this compound could reveal new pathways for its derivatization.

The N-methoxy group could also play a key role in directing or participating in novel reactions. N-methoxy amides have been shown to act as precursors for acyl nitrenes in iron-catalyzed N=S bond coupling reactions. acs.org Exploring similar reactivity for N-methoxy sulfonamides could lead to the synthesis of novel sulfur-nitrogen containing compounds.

Furthermore, the unique electronic and steric properties of this compound could make it or its derivatives interesting ligands for transition metal catalysis. Sulfonamides have been used in the design of catalysts for various organic transformations. capes.gov.br The presence of the bromo and methoxy groups could be used to fine-tune the catalytic activity and selectivity of such systems.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes and purification strategies for 3-bromo-N-methoxybenzenesulfonamide?

- Methodological Answer : Synthesis typically involves reacting 3-bromobenzenesulfonyl chloride with methoxyamine under controlled conditions. Key steps include:

- Sulfonamide Formation : React the sulfonyl chloride with methoxyamine in a polar aprotic solvent (e.g., dichloromethane) at 0–5°C to minimize side reactions .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .

- Optimization : Adjust reaction time (4–6 hours) and stoichiometric ratios (1:1.2 sulfonyl chloride:amine) to maximize yield (70–85%) .

Q. Which analytical techniques are most reliable for structural confirmation of this compound?

- Methodological Answer :

- NMR Spectroscopy : H NMR (DMSO-d6) reveals characteristic peaks: δ 7.8–7.6 ppm (aromatic protons), δ 3.3 ppm (N-methoxy group) .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 279.95 (CHBrNOS) .

- X-ray Crystallography : Single-crystal analysis verifies sulfonamide geometry and bromine positioning .

Advanced Research Questions

Q. How can researchers elucidate the enzyme inhibition mechanisms of this compound derivatives?

- Methodological Answer :

- Enzyme Kinetics : Perform competitive/non-competitive inhibition assays (e.g., carbonic anhydrase II) using fluorometric or stopped-flow methods. Monitor IC values under varying pH (6.5–8.0) .

- Molecular Docking : Use AutoDock Vina to simulate binding interactions. Focus on sulfonamide’s sulfonyl group coordinating with zinc ions in enzyme active sites .

- Comparative Analysis : Apply COMPARE algorithms to correlate inhibition patterns with structural analogs (e.g., E7010, E7070) .

Q. What experimental designs resolve contradictions in biological activity data for sulfonamide derivatives?

- Methodological Answer :

- Gene Expression Profiling : Use microarray analysis (e.g., Affymetrix U133 Plus 2.0 arrays) to identify transcriptional changes in cancer cell lines. Compare profiles of compounds with dual mechanisms (e.g., tubulin disruption vs. G1 phase arrest) .

- Structure-Activity Relationship (SAR) : Synthesize derivatives with modified substituents (e.g., replacing bromine with chlorine) and evaluate antiproliferative activity across 39 cancer cell lines (NCI-60 panel) .

Q. How can computational chemistry guide the design of this compound analogs with enhanced bioactivity?

- Methodological Answer :

- Pharmacophore Modeling : Identify essential features (e.g., sulfonamide core, bromine’s electron-withdrawing effect) using Schrödinger’s Phase. Validate with in vitro cytotoxicity assays .

- Retrosynthetic AI Tools : Leverage PubChem’s synthetic route predictor to propose feasible pathways for novel analogs (e.g., adding methylsulfonyl or thiazole moieties) .

- ADMET Prediction : Use SwissADME to optimize logP (<3) and aqueous solubility (>50 µM) while minimizing hepatotoxicity risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.